VH 298
Description
Context of Hypoxia Signaling and the Von Hippel-Lindau (VHL) Protein in Biological Regulation
Cellular response to oxygen availability is a fundamental biological process, largely mediated by the hypoxia-inducible factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), the alpha subunits of HIF (HIF-α, including HIF-1α and HIF-2α) are rapidly degraded through the ubiquitin-proteasome system. This degradation is initiated by the hydroxylation of specific proline residues within the HIF-α subunit by prolyl hydroxylase domain (PHD) enzymes. pnas.orgnovusbio.com Once hydroxylated, HIF-α is recognized by the Von Hippel-Lindau (VHL) protein. pnas.org
The VHL protein functions as the substrate recognition subunit of a multi-subunit E3 ubiquitin ligase complex, known as CRL2VHL. nih.govresearchgate.netrsc.org This complex, comprising VHL, Cullin2, Elongin B, and Elongin C, catalyzes the ubiquitination of hydroxylated HIF-α, marking it for proteasomal degradation. pnas.orgnih.govresearchgate.netplos.org In conditions of low oxygen (hypoxia), the activity of PHD enzymes is inhibited due to the lack of oxygen, their essential co-factor. novusbio.com This prevents the hydroxylation of HIF-α, thus disrupting its interaction with the VHL protein. pnas.org Consequently, HIF-α subunits are stabilized, accumulate in the cell, and translocate to the nucleus where they dimerize with the HIF-β subunit. mdpi.com The resulting HIF heterodimer binds to hypoxia-responsive elements (HREs) in the genome, activating the transcription of a wide range of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism, facilitating cellular adaptation to low oxygen environments. pnas.orgmdpi.comaacrjournals.org
Dysregulation of the VHL/HIF pathway is implicated in various diseases, including certain cancers, notably clear cell renal cell carcinoma (ccRCC), where mutations in the VHL gene lead to constitutive stabilization of HIF-α and subsequent aberrant gene expression. researchgate.netmdpi.com
Rationale for the Development of Small Molecule VHL Inhibitors as Research Tools
Given the critical role of the VHL/HIF pathway in cellular homeostasis and disease, modulating this pathway has become a significant area of research. While genetic approaches like gene knock-outs or RNA interference can be used to study the VHL/HIF axis, small molecule inhibitors offer distinct advantages as research tools. researchgate.net These advantages include the ability to achieve spatial and temporal control over protein function, convenience of delivery, and potentially reversible action. researchgate.net
Specifically targeting the interaction between the VHL protein and hydroxylated HIF-α with small molecules provides a means to stabilize HIF-α and induce a hypoxic response under normoxic conditions, offering an alternative to studying cells under actual low-oxygen environments or using less specific hypoxia-mimetic agents like iron chelators or broad-spectrum PHD inhibitors, which can have off-target effects. novusbio.comnih.gov The development of small molecule ligands that bind specifically and with high affinity to the VHL protein allows researchers to precisely disrupt the VHL:HIF-α interaction downstream of HIF-α hydroxylation. nih.gov These molecules serve as valuable probes to dissect the intricacies of the HIF signaling cascade and its downstream effects. nih.govmedkoo.com Furthermore, high-quality small molecule ligands for E3 ligases like VHL are fundamental for the development of PROteolysis TArgeting Chimeras (PROTACs), a class of bifunctional molecules that hijack the ubiquitination machinery to induce the degradation of target proteins. nih.govrsc.org
Positioning of VH 298 as a Foundational Chemical Probe in VHL and Hypoxia Research
This compound emerged as a potent and selective small molecule inhibitor designed to disrupt the interaction between the VHL protein and HIF-α. nih.gov Its development was part of efforts to create high-affinity ligands for the VHL E3 ligase, building upon earlier generations of VHL binders that had limitations in potency and cellular activity. nih.gov Structure-guided design, targeting the known binding site of hydroxylated HIF-1α on the VHL protein, was pivotal in the discovery and optimization of these inhibitors. nih.govacs.org
This compound was specifically developed to mimic the critical protein-protein interactions observed in the co-crystal structures of VHL bound to its native substrate. nih.gov It was designed to improve upon earlier compounds like VH032, exhibiting enhanced binding affinity and cellular activity. nih.gov The introduction of a cyano group in this compound, replacing a fluorine in a previous analog, contributed to a favorable binding mode and the formation of a stabilizing water network interaction with VHL. nih.gov
Characterized as a high-quality chemical probe, this compound selectively engages with VHL as its primary cellular target. researchgate.netnih.gov This specific binding blocks the VHL:HIF-α protein-protein interaction downstream of HIF-α hydroxylation, leading to the accumulation of hydroxylated HIF-α in a concentration- and time-dependent manner in various cell lines. nih.govmedchemexpress.com This accumulation subsequently triggers the upregulation of HIF-target genes at both mRNA and protein levels, effectively mimicking the cellular response to hypoxia under normoxic conditions. nih.govrndsystems.com
The specificity and potency of this compound, coupled with its cell permeability and low cytotoxicity at relevant concentrations, established it as a valuable tool for chemical biology research. nih.govmedchemexpress.comrndsystems.com Its ability to selectively activate the HIF response via a distinct mechanism compared to other hypoxia-inducing agents positioned it as a foundational chemical probe for studying the HIF signaling cascade and the biological roles of hypoxia. nih.govmedkoo.comnih.gov this compound has been utilized as a benchmark compound in various studies and has served as a starting point for the development of VHL-recruiting PROTACs. nih.govmedkoo.com
Detailed research findings supporting the role of this compound as a chemical probe include:
High binding affinity for VHL, with reported Kd values around 80-90 nM in isothermal titration calorimetry and competitive fluorescence polarization assays. medchemexpress.comrndsystems.comtocris.combio-techne.com
Demonstrated ability to induce concentration- and time-dependent accumulation of hydroxylated HIF-α in various human cell lines, including HeLa and RCC4 cells. medchemexpress.comrndsystems.com
Validation of on-target engagement through methods such as cellular thermal shift assay (CETSA) and chemoproteomic analysis. nih.gov
Observation of negligible off-target effects against a broad panel of kinases, GPCRs, and ion channels at concentrations effective for VHL inhibition. medchemexpress.comrndsystems.com
Studies showing that this compound treatment leads to the upregulation of known HIF target genes, with a transcriptional profile similar to that induced by hypoxia. nih.govrndsystems.com
Evidence that this compound specifically upregulates VHL protein levels through protein stabilization, a finding that highlights the specific interaction of the inhibitor with VHL. nih.govresearchgate.net
Properties
Molecular Formula |
C27H33N5O4S |
|---|---|
Molecular Weight |
523.65 |
Synonyms |
(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
Origin of Product |
United States |
Molecular Mechanisms and Interactions of Vh 298
High-Affinity Engagement with the VHL Protein
VH 298 demonstrates a strong and specific binding affinity for the VHL protein. rndsystems.comtocris.com This high-affinity engagement is fundamental to its function as an inhibitor. Quantitative measurements have established its potency, with a dissociation constant (Kd) reported to be in the range of 80 to 90 nM. rndsystems.comtocris.comselleckchem.commedchemexpress.comaxonmedchem.com This binding affinity has been consistently verified across multiple biophysical assays, including isothermal titration calorimetry (ITC) and competitive fluorescence polarization. selleckchem.commedchemexpress.comchemicalprobes.org
| Assay Type | Reported Binding Affinity (Kd) | Source |
| Isothermal Titration Calorimetry (ITC) | 90 nM | selleckchem.com |
| Competitive Fluorescence Polarization | 80 nM | selleckchem.com |
The therapeutic and research utility of a chemical probe is highly dependent on its specificity. This compound was developed as a selective inhibitor targeting the VHL protein. axonmedchem.com VHL functions as the substrate recognition component of the larger Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, often referred to as CRL2VHL. nih.govresearchgate.net this compound's interaction is specifically with the VHL subunit, thereby inhibiting the function of the entire complex with respect to its primary substrate, HIF-α. Extensive selectivity screening has confirmed that this compound exhibits negligible off-target activity when tested against panels of cellular kinases, G-protein coupled receptors (GPCRs), and ion channels at concentrations as high as 50 μM. medchemexpress.comchemicalprobes.org
Conceptually, this compound functions as a peptidomimetic. It is designed to occupy the same binding pocket on the VHL protein that is normally recognized by a specific post-translationally modified region of HIF-α. Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated. This hydroxylation event creates a structural motif that is recognized and bound by VHL. This compound effectively competes with the hydroxylated HIF-α for this binding site, physically preventing the VHL-HIF-α interaction.
Modulation of HIF-α Protein Stability and Transcriptional Activity
By preventing its degradation, this compound treatment leads to a rapid, concentration- and time-dependent accumulation of HIF-α protein within the cell. rndsystems.comtocris.commedchemexpress.com This stabilized HIF-α can then translocate to the cell nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. youtube.com This binding initiates the transcription of a wide array of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism. rndsystems.comtocris.com
Research has demonstrated that this compound treatment upregulates the mRNA levels of well-known HIF target genes. researchgate.net Interestingly, some studies have revealed a potential feedback mechanism where prolonged exposure to this compound can lead to an increase in the intracellular protein levels of its own target, VHL. nih.govresearchgate.net This ligand-induced stabilization of VHL can, in turn, lead to a subsequent reduction in HIF-1α levels over time. nih.govresearchgate.netresearchgate.net
| HIF Target Gene | Effect of this compound Treatment | Source |
| CA9 (Carbonic Anhydrase 9) | Upregulation of mRNA levels | researchgate.net |
| GLUT1 (Glucose Transporter 1) | Upregulation of mRNA levels | researchgate.net |
| PHD2 (EGLN1) | Upregulation of mRNA levels | researchgate.net |
| EPO (Erythropoietin) | 2.5-fold increase in mRNA levels in RCC4-HA-VHL cells | medchemexpress.comresearchgate.net |
Time- and Concentration-Dependent Accumulation of Hydroxylated HIF-α
This compound blocks the VHL:HIF-α interaction downstream of HIF-α hydroxylation, leading to the specific accumulation of the hydroxylated form of HIF-α rndsystems.comdundee.ac.uk. This effect has been consistently observed across various human and rodent cell lines in a manner dependent on both the concentration of this compound and the duration of exposure medchemexpress.comdundee.ac.uknih.gov.
In studies using rat fibroblasts (rFb), treatment with this compound for six hours resulted in a dose-dependent increase in the protein levels of HIF-1α, HIF-2α, and specifically hydroxy-HIF-1α, with accumulation observed at concentrations up to 200 μM nih.gov. A time-course analysis in the same cell line using 200 μM this compound showed that levels of these proteins increased for up to two hours before beginning to decline nih.gov. Similarly, dose-dependent stabilization of both HIF-1α and its hydroxylated form (HIF-1α-OH) was demonstrated in HeLa cells after just one hour of treatment researchgate.net. Notably, the accumulation of HIF-1α and HIF-2α in HeLa cells treated with this compound was found to be more rapid and pronounced compared to the effects of hypoxia (1% O2) alone dundee.ac.uk.
| Cell Line | Compound | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Rat Fibroblasts (rFb) | This compound | Up to 200 μM | 6 hours | Dose-dependent increase in HIF-1α, HIF-2α, and hydroxy-HIF-1α | nih.gov |
| Rat Fibroblasts (rFb) | This compound | 200 μM | Up to 2 hours | Increase in HIF-1α, HIF-2α, and hydroxy-HIF-1α levels, followed by a decrease | nih.gov |
| HeLa Cells | This compound | Increasing concentrations | 1 hour | Dose-dependent stabilization of HIF-1α and HIF-1α-OH | researchgate.net |
| HeLa Cells | This compound | Not specified | Time-course | More rapid and pronounced accumulation of HIF-1α and HIF-2α compared to hypoxia | dundee.ac.uk |
Upregulation of HIF-Target Gene Expression at mRNA and Protein Levels
The stabilization and accumulation of HIF-α subunits lead to their translocation to the nucleus, where they dimerize with HIF-β and activate the transcription of a wide array of HIF-target genes mdpi.comresearchgate.net. Treatment with this compound has been shown to effectively upregulate these target genes at both the messenger RNA (mRNA) and protein levels rndsystems.comdundee.ac.uk.
For instance, in renal cell carcinoma cells (RCC4-HA-VHL), this compound treatment resulted in a 2.5-fold increase in the mRNA levels of erythropoietin (EPO) medchemexpress.com. In rat fibroblasts, concentrations of 30 μM and 100 μM of this compound led to the upregulation of mRNA for key wound-healing factors, including type I collagen-α1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) nih.gov. Similar effects were seen in rat tendon-derived stem cells, where 30 μM this compound increased the expression of genes related to tendon structure (e.g., collagen-1α, collagen-3α, tenomodulin) and chondrogenic differentiation (e.g., collagen-2α, SOX9) nih.gov.
At the protein level, this compound has been demonstrated to be as effective as hypoxia in elevating the levels of prolyl-hydroxylase domain protein 2 (PHD2) and hexokinase 2 (HK2) medchemexpress.com. In studies comparing this compound with hypoxia and the PHD inhibitor FG-4592 in HeLa and human foreskin fibroblast (HFF) cells, all three treatments induced similar protein expression levels for HIF targets such as N-myc downstream-regulated gene 1 (NDRG1) and glucose transporter 1 (GLUT1) after 24 hours researchgate.net.
| Cell Line | Target Gene | Level of Expression | Fold Change / Effect | Reference |
|---|---|---|---|---|
| RCC4-HA-VHL | EPO | mRNA | 2.5-fold increase | medchemexpress.com |
| Rat Fibroblasts | Col1-α1, VEGF-A, IGF-1 | mRNA | Upregulated at 30 μM and 100 μM | nih.gov |
| Rat Tendon-Derived Stem Cells | Collagen-1α, Tenomodulin, SOX9, etc. | mRNA | Significantly increased at 30 μM | nih.gov |
| HeLa and HFF Cells | PHD2, HK2 | Protein | As effective as hypoxia | medchemexpress.com |
| HeLa and HFF Cells | NDRG1, GLUT1 | Protein | Similar levels to hypoxia and FG-4592 | researchgate.net |
This compound-Induced Dynamics of VHL Protein Levels
A significant and somewhat unexpected consequence of VHL inhibition by small molecules like this compound is the specific upregulation of the VHL protein itself researchgate.netnih.govbiorxiv.org. This phenomenon reveals a complex regulatory loop that influences the duration and intensity of the induced hypoxic response.
Mechanism of VHL Protein Stabilization Upon this compound Binding
The observed increase in VHL protein concentration is not due to an increase in gene transcription; VHL mRNA levels remain unchanged following this compound treatment nih.govbiorxiv.org. Instead, the upregulation occurs at a post-translational level through protein stabilization researchgate.netnih.gov. The binding of this compound to the VHL protein appears to shield it from its normal degradation pathways, thereby delaying its intracellular turnover and increasing its half-life nih.gov. This effect is highly specific to direct VHL inhibitors, as neither hypoxia nor the use of PHD inhibitors, which act upstream of VHL, result in increased VHL protein levels nih.gov.
Feedback Mechanisms Leading to Attenuated HIF-1α Levels with Prolonged this compound Treatment
While the initial effect of this compound is a robust accumulation of HIF-1α, this upregulation is not sustained during prolonged treatment. Over time, HIF-1α levels begin to decrease despite the continued presence of the inhibitor nih.gov. This attenuation is a direct consequence of the VHL protein stabilization described above.
The accumulating, stabilized VHL protein creates a negative feedback loop. The increased pool of VHL protein eventually enhances the degradation of HIF-1α, counteracting the inhibitory effect of this compound nih.gov. This degradation occurs primarily through the proteasomal pathway and is dependent on VHL nih.gov. Evidence for this mechanism comes from experiments where the proteasome inhibitor MG132 was used to rescue the degraded HIF-1α after 24 hours of this compound treatment. Furthermore, silencing VHL expression with siRNA while treating with this compound resulted in an additive effect on HIF-1α accumulation, confirming that the eventual decline in HIF-1α is mediated by the inhibitor-stabilized VHL protein nih.gov. This feedback mechanism suggests that the therapeutic use of VHL inhibitors might have a self-regulating property, potentially mitigating side effects from over-sustained HIF stabilization nih.govbiorxiv.org.
Vh 298 in Targeted Protein Degradation Research
Role as a Key Ligand in Proteolysis-Targeting Chimeras (PROTACs)
VH 298 functions as a key VHL-recruiting ligand in the development of PROTACs. PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of two ligands, one for the target protein of interest (POI) and one for an E3 ubiquitin ligase, connected by a linker. By simultaneously binding to the POI and the E3 ligase, PROTACs bring them into close proximity, facilitating the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. nih.govmedchemexpress.com this compound's high affinity for VHL (Kd = 80-90 nM) makes it an effective E3 ligase recruiter in this process. tocris.commedchemexpress.comrndsystems.com
Principles of VHL-Recruiting PROTAC Design
The design of VHL-recruiting PROTACs utilizing this compound is based on the principle of induced proximity. This compound serves as the VHL-binding module, anchoring the PROTAC to the CRL2VHL E3 ligase complex. nih.gov The design involves selecting an appropriate ligand for the target protein, a suitable linker to bridge the two ligands, and the VHL ligand, such as this compound. The linker's length and chemical properties are critical for efficient ternary complex formation between the POI, the PROTAC, and the VHL E3 ligase, which is essential for effective ubiquitination and degradation of the target protein. medchemexpress.com Structure-based design principles are often employed to optimize the interaction between the PROTAC and the VHL ligase, as well as the target protein. nih.gov Exit vectors on the VHL ligand, such as the side chain of the tert-Leu group in this compound, can be used for linker attachment. nih.gov
Applications in Inducing Degradation of Diverse Target Proteins
This compound-based PROTACs have been explored for inducing the degradation of a wide range of target proteins. By simply changing the POI-binding ligand while keeping the this compound-VHL interaction constant, researchers can target different proteins for degradation. This approach has been demonstrated in the degradation of various proteins, including Bromodomain and extra-terminal domain (BET) proteins, protein kinases, and even E3 ligases themselves through the design of homo-PROTACs. nih.gov The versatility of this compound as a VHL ligand allows for the development of PROTACs against previously considered "undruggable" targets that lack suitable enzyme active sites for traditional inhibitors. nih.govmedchemexpress.com
Investigation of PROTAC-Mediated Degradation Pathways Utilizing this compound Scaffolds
This compound-based PROTACs are valuable tools for investigating the mechanisms and pathways involved in PROTAC-mediated protein degradation. Studies utilizing this compound have helped to elucidate the dependence of PROTAC-induced degradation on the UPS machinery, including the requirement for E1 and E2 enzymes and the proteasome. biorxiv.orgbiorxiv.org For instance, experiments using proteasome inhibitors like MG132 have shown that the degradation induced by VHL-recruiting PROTACs is primarily mediated by the proteasome. nih.gov Furthermore, this compound itself, as a VHL inhibitor, has been used to study the effects of VHL inhibition on protein stability and degradation pathways, demonstrating that while it initially stabilizes HIF-1α by blocking its interaction with VHL, prolonged treatment can lead to HIF-1α degradation mainly via the proteasomal pathway in a VHL-dependent manner, which is influenced by the increase in VHL levels induced by this compound binding. nih.gov
Contribution to Understanding the Ubiquitin-Proteasome System (UPS)
Beyond its role in PROTACs, this compound contributes to the understanding of the UPS. The UPS is a critical cellular pathway responsible for the controlled degradation of most intracellular proteins, playing a vital role in numerous cellular processes. nih.govmedchemexpress.com E3 ubiquitin ligases are key components of the UPS, providing substrate specificity for ubiquitination. nih.govmedchemexpress.com
This compound as a Competitor Molecule for E3 Ligase Binding in Degrader Evaluation
This compound is utilized as a competitor molecule in the evaluation of targeted protein degraders, including PROTACs. By competing with a VHL-recruiting PROTAC for binding to the VHL E3 ligase, this compound can inhibit the formation of the ternary complex and thus block the PROTAC-mediated degradation of the target protein. biorxiv.orgbiorxiv.org This competitive binding assay is a crucial control experiment to confirm that the observed protein degradation is indeed mediated by the recruitment of VHL by the PROTAC and is dependent on E3 ligase engagement. A decrease in target protein degradation in the presence of excess this compound indicates that the degradation is VHL-dependent. biorxiv.orgbiorxiv.org
Functional Characterization of UPS Pathway Inhibitors Using this compound as a Reference
This compound serves as a reference compound in the functional characterization of inhibitors targeting various components of the UPS pathway. biorxiv.orgbiorxiv.orgacs.org By comparing the effects of other UPS inhibitors (such as E1 inhibitors, NEDD8-activating enzyme inhibitors, or proteasome inhibitors) on protein degradation in the context of VHL-mediated degradation, researchers can gain insights into the specific steps of the UPS pathway being affected. biorxiv.orgbiorxiv.org Studies have used this compound alongside inhibitors of other E3 ligases like Cereblon (CRBN) to differentiate the roles of different E3 ligases in targeted degradation and to validate the target ligase of a PROTAC. biorxiv.orgbiorxiv.org Although this compound itself is an inhibitor of the VHL:HIF-α interaction, its use as a competing ligand in degrader evaluation focuses on its ability to occupy the VHL binding site relevant for PROTAC activity. biorxiv.orgbiorxiv.orgtargetmol.com
Investigation of E3 Ligase Dependency in Targeted Degradation
The dependency of targeted protein degradation on specific E3 ligases is a fundamental aspect of TPD research. This compound, as a potent and selective VHL ligand, has been an invaluable tool in investigating the role of the CRL2VHL complex in the degradation of target proteins, particularly in the context of PROTACs tocris.comrndsystems.commedchemexpress.commedchemexpress.comnih.gov.
Research findings have demonstrated that this compound effectively blocks the interaction between VHL and HIF-α downstream of HIF-α hydroxylation, leading to the accumulation of hydroxylated HIF-α and the initiation of the hypoxic response tocris.comrndsystems.comnih.govnih.govtargetmol.com. This activity is dependent on VHL binding, as evidenced by the lack of response to the negative control, cis-VH 298 nih.govtocris.com.
In studies investigating E3 ligase dependency, monovalent E3 ligase ligands like this compound are used as competitors to disrupt the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein biorxiv.org. By competing with the PROTAC for binding to the E3 ligase, this compound can inhibit PROTAC-mediated degradation, thereby confirming the dependency of the degradation process on the VHL E3 ligase biorxiv.org.
Detailed research findings using this compound have provided insights into the dynamics of VHL-mediated degradation. For instance, studies in HeLa cells treated with this compound showed a time- and concentration-dependent accumulation of HIF proteins, including hydroxylated HIF-α medchemexpress.comnih.gov. This accumulation is a direct consequence of this compound disrupting the VHL:HIF-α interaction, preventing HIF-α ubiquitination and degradation by the proteasome nih.govnih.gov.
Furthermore, investigations involving VHL knockdown alongside this compound treatment have highlighted the VHL-dependent nature of HIF-1α degradation. While this compound treatment alone stabilizes HIF-1α, the protein is eventually degraded in a VHL-dependent manner as VHL levels increase, a phenomenon observed upon this compound treatment nih.gov. Combining this compound with VHL knockdown showed an additive effect on HIF-1α accumulation, further supporting the critical role of VHL in this process nih.gov.
The use of this compound as a VHL ligand in the development of PROTACs targeting various proteins, including BET proteins and protein kinases, has also underscored the versatility of VHL in targeted degradation strategies nih.gov. These studies often involve assessing the degradation efficiency of the PROTAC and confirming the requirement of VHL for the observed degradation, often through competition assays with molecules like this compound or by examining the effect of VHL depletion biorxiv.org.
The binding affinity of this compound to VHL has been quantified, with reported Kd values ranging from 80 to 90 nM tocris.comrndsystems.commedchemexpress.commedchemexpress.com. This high affinity contributes to its effectiveness as a VHL inhibitor and as a component in VHL-recruiting PROTACs medchemexpress.commedchemexpress.com. Cellular activity studies have indicated that concentrations above 10 μM of VHL inhibitors like this compound are typically required for full target engagement and effective blockade of HIF-1α recruitment and ubiquitination by VHL nih.gov.
The following table summarizes some key research findings related to this compound and its interaction with the VHL E3 ligase:
| Compound | Target E3 Ligase | Binding Affinity (Kd) | Key Cellular Effect | Dependency on VHL? |
| This compound | VHL | 80-90 nM tocris.comrndsystems.commedchemexpress.commedchemexpress.com | Blocks VHL:HIF-α interaction, stabilizes HIF-α, initiates hypoxic response tocris.comrndsystems.comnih.govnih.govtargetmol.com | Yes nih.gov |
| cis-VH 298 | N/A (Negative Control) | No significant binding to VHL | No significant stabilization of HIF-α nih.govtocris.com | N/A |
Note: This table is based on the research findings discussed and is intended for illustrative purposes.
Further investigations continue to explore the nuances of VHL E3 ligase dependency, including the impact of E3 ligase abundance and the dynamics of ternary complex formation on degradation efficiency nih.govelifesciences.orgacs.org. This compound remains a valuable chemical probe for dissecting the mechanisms of VHL-mediated targeted protein degradation nih.govnih.gov.
Cellular and Organismal Biological Responses to Vh 298
Impact on Cell Line Models
Studies have utilized different cell lines to understand the cellular responses to VH298 treatment.
VH298 has been shown to induce a concentration- and time-dependent accumulation of hydroxylated HIF-α in human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells. medchemexpress.comjinpanlab.com This accumulation is a direct consequence of VH298 blocking the VHL:HIF-α interaction, preventing HIF-α ubiquitination and subsequent proteasomal degradation. sigmaaldrich.cnmedchemexpress.comnih.govcaymanchem.com
In RCC4 cells, which are derived from renal cell carcinoma, VH298 treatment led to an increase in mRNA levels of erythropoietin (EPO), a known HIF-target gene. medchemexpress.comresearchgate.net This effect was observed specifically in RCC4 cells reconstituted with HA-VHL, but not in VHL-null RCC4-HA cells, confirming that the stimulation of endogenous EPO synthesis is dependent on pharmacological inhibition of VHL. medchemexpress.comresearchgate.net
In HeLa cells, a widely used cervical cancer cell line, VH298 also induces HIF-α accumulation and upregulates HIF-target genes. medchemexpress.comtocris.comresearchgate.netrsc.orghopkinsmedicine.org Prolonged treatment with higher concentrations of VH298 in HeLa cells initially stabilizes HIF-1α, but eventually, the protein levels may decrease, mediated by proteasomal degradation in a VHL-dependent manner as VHL levels increase. nih.govresearchgate.net
Human Foreskin Fibroblast (HFF) cells have also been used to study the effects of VH298. Similar to HeLa cells, VH298 treatment in HFF cells results in the accumulation of HIF-α. nih.govresearchgate.net HFF cells have demonstrated sensitivity to VHL inhibitors like VH298, with maximum mRNA levels of HIF-target genes such as CA9 and GLUT1 being reached at specific concentrations. researchgate.net
Compared to hypoxia treatment, VH298 has been shown to be as effective in raising the protein levels of PHD2 and HK2 in HFF cells. medchemexpress.com Interestingly, the protein level of BNIP3, another HIF-target, increases more significantly with VH298 treatment than with hypoxia in HFF cells. medchemexpress.com
Modulation of Specific Cellular Processes
VH298's ability to stabilize HIF-α influences several key cellular processes.
Activation of the HIF-1 signaling pathway by VH298 has been linked to increased cell proliferation and migration in various cell types. In rat fibroblasts (rFb), VH298 treatment significantly accelerated cell migration in a dose-dependent manner. nih.govresearchgate.net Similarly, studies involving VH298-loaded extracellular vesicles (VH-EVs) showed enhanced proliferation and migration of human umbilical vein endothelial cells (HUVECs). researchgate.netdovepress.com
Research on tendon-derived stem cells (TDSCs) also indicated that 30 µM VH298 could significantly increase cell proliferation and migration. nih.gov These effects are often associated with the upregulation of genes involved in cell growth and motility, which are downstream targets of HIF-1α. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process influenced by the hypoxic pathway. VH298 has demonstrated pro-angiogenic effects, primarily by stabilizing HIF-1α and upregulating pro-angiogenic factors like vascular endothelial growth factor A (VEGF-A). nih.govresearchgate.netnih.gov
In human umbilical vein endothelial cells (hUVECs), VH298 promoted angiogenesis, as evidenced by tube formation assays. nih.govresearchgate.net Studies using VH298-loaded extracellular vesicles also showed enhanced tube formation in HUVECs, more effectively than free VH298. researchgate.netdovepress.com However, the effect on angiogenesis can be dose-dependent, with lower concentrations potentially promoting it while higher concentrations might suppress it. nih.govresearchgate.net
| Cell Type | VH298 Concentration | Effect on Angiogenesis (Tube Formation) | Reference |
| hUVEC | 30 µM | Promotes (most meshes and master segments) | nih.govresearchgate.net |
| hUVEC | 100 µM | Suppresses (harming formation) | nih.govresearchgate.net |
| hUVEC | 200 µM | Suppresses (harming formation) | nih.govresearchgate.net |
Recent research has indicated that VH298 can act as a potent inducer of peroxisomal autophagy, known as pexophagy. jensenlab.orgdntb.gov.ua Studies in HeLa cells have shown that VH298 stimulates peroxisomal degradation in an ATG5-dependent manner and increases the ubiquitination of the peroxisomal membrane protein ABCD3. jensenlab.orgdntb.gov.ua
The pexophagy induced by VH298 appears to be mediated through the activation of HIF-1α. jensenlab.orgdntb.gov.ua Silencing of HIF-1α has been shown to block VH298-mediated pexophagy, suggesting a dependence on HIF-1α transcriptional activity. jensenlab.org These findings highlight a novel role for VHL inhibition and HIF-α activation in regulating organelle-specific autophagy.
Effects on Fibroblast Functional Activities
Studies have investigated the impact of VH 298 on the functional activities of fibroblasts, key cells involved in processes such as wound healing and tissue repair. Research using rat fibroblasts (rFb) has demonstrated that this compound can promote cell viability, migration, and the synthesis of crucial extracellular matrix components like collagen, as well as regulatory cell factors. wikidata.orgtranscriptionfactor.org Treatment of rFb with this compound has been shown to increase the protein levels of both HIF-1α and hydroxy-HIF-1α in a manner dependent on both the concentration of this compound and the duration of exposure. harvard.eduwikipedia.org Specifically, a concentration of 30 µM this compound significantly enhanced rFb proliferation and angiogenesis. harvard.eduwikipedia.org Furthermore, this treatment significantly upregulated the gene expression of type I collagen-α1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in rFb. harvard.eduwikipedia.org Beyond rat fibroblasts, VH298 has also been observed to increase VHL protein levels in human foreskin fibroblasts (HFFs). wikipedia.org
The effects of VH298 on rat fibroblast activities are summarized in the table below, highlighting changes observed with 30 µM VH298 treatment:
| Fibroblast Activity | Observed Effect with 30 µM VH298 |
| Cell Proliferation | Significantly Increased |
| Angiogenesis | Significantly Increased |
| Col1-α1 Gene Expression | Upregulated |
| VEGF-A Gene Expression | Upregulated |
| IGF-1 Gene Expression | Upregulated |
| Migration | Promoted |
| Synthesis of Collagen | Promoted |
| Synthesis of Regulatory Factors | Promoted |
Preclinical Studies in Animal Models
Preclinical investigations utilizing animal models have been conducted to evaluate the in vivo effects of this compound, particularly in the context of inducing a hypoxic response and assessing therapeutic potential in disease models.
Induction of Hypoxic Response in In Vivo Systems
This compound has been successfully employed to trigger a hypoxic response in mice, confirming its suitability for in vivo applications aimed at modulating the HIF signaling pathway. wikipedia.org Administration of this compound in vivo leads to the activation of the HIF-1 signaling pathway through the stabilization of both HIF-1α and hydroxy-HIF-1α. harvard.eduwikipedia.org This demonstrates that this compound can effectively mimic the cellular response to low oxygen availability within a living organism.
Investigation of Physiological Responses in Specific Disease Models
A notable preclinical study explored the efficacy of this compound in a streptozotocin-induced hyperglycemic rat model, which serves as a model for diabetes mellitus. harvard.eduwikipedia.org In this model, local injection of this compound was found to improve the process of wound healing. harvard.eduwikipedia.org Another study in a diabetic mouse model showed that VH298, when delivered via extracellular vesicles embedded within a hydrogel, effectively promoted wound healing by enhancing local blood supply and angiogenesis. The activation of HIF-1α is considered relevant in disease models, as exemplified by the TRACK mouse model of VHL kidney disease and renal cell carcinoma, which is based on the expression of a constitutively active HIF1α mutant.
Advanced Methodologies Employing Vh 298 in Research
Biochemical and Biophysical Assays for Molecular Interaction Studies
Biochemical and biophysical techniques are fundamental in characterizing the direct interaction between VH 298 and its target protein, the VHL complex. These methods provide quantitative data on binding affinity, stoichiometry, and kinetics, offering insights into the molecular basis of this compound's inhibitory activity.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during biomolecular binding events. malvernpanalytical.comharvard.edu This allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). malvernpanalytical.comharvard.edu
Studies employing ITC have demonstrated that this compound binds to the VHL complex (often studied as the VBC complex, comprising VHL, elongin B, and elongin C) with high affinity. Reported Kd values for the interaction between this compound and the VHL complex are consistently in the nanomolar range. medchemexpress.comselleckchem.comrndsystems.comprobechem.comacs.orgbio-techne.com For instance, ITC experiments have determined a Kd of 90 nM for this compound binding to VBC. medchemexpress.comselleckchem.comprobechem.comacs.orgbio-techne.com This high affinity underscores the potency of this compound as a VHL inhibitor. researchgate.net
Competitive Fluorescence Polarization Assays for Protein-Protein Interaction Analysis
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule to a larger molecule, such as a protein. researchgate.netresearchgate.net In competitive FP assays, a fluorescent probe that binds to the protein target is displaced by an unlabeled competitor molecule. acs.orgresearchgate.netresearchgate.net The change in fluorescence polarization upon displacement allows for the determination of the binding affinity of the competitor. acs.orgresearchgate.netresearchgate.net
Competitive FP assays have been widely used to assess the ability of this compound to disrupt the interaction between the VHL complex and a fluorescently labeled peptide derived from HIF-α. medchemexpress.comselleckchem.comacs.orgresearchgate.netresearchgate.netnih.gov These assays measure the displacement of the HIF-α peptide from the VHL binding site by this compound. acs.orgresearchgate.netnih.gov Consistent with ITC data, competitive FP assays have reported Kd values for this compound in the range of 80-90 nM, confirming its high affinity for the VHL complex and its effectiveness in disrupting the VHL:HIF-α interaction. medchemexpress.comselleckchem.comacs.orgresearchgate.netnih.gov
Co-immunoprecipitation for Complex Formation Studies
Co-immunoprecipitation (Co-IP) is a pull-down technique used to investigate protein-protein interactions by isolating a protein complex using an antibody specific to one protein within the complex. researchgate.net Proteins that are bound to the target protein are co-precipitated and can then be detected by techniques such as Western blot. researchgate.net
In the context of this compound research, Co-IP has been utilized to demonstrate the disruption of the interaction between VHL and hydroxylated HIF-1α (hydroxy-HIF-1α) in cells. researchgate.net By treating cells with this compound and then performing Co-IP using an antibody against VHL, researchers can assess the amount of hydroxy-HIF-1α that remains bound to VHL compared to untreated cells. A reduction in co-precipitated hydroxy-HIF-1α in the presence of this compound indicates that the compound effectively inhibits the VHL:hydroxy-HIF-1α interaction within the cellular environment. researchgate.net Conversely, performing immunoprecipitation with a hydroxy-HIF-1α selective antibody can show the accumulation of hydroxylated HIF-1α after VH298 treatment, further supporting the mechanism of VHL inhibition. nih.govrsc.org
Cellular and Molecular Biology Techniques
Beyond characterizing the direct molecular interaction, cellular and molecular biology techniques are essential for understanding the functional consequences of this compound treatment in living cells. These methods allow researchers to analyze changes in protein expression, modification, and gene transcription.
Immunoblotting for Protein Expression and Modification Analysis
Immunoblotting, also known as Western blotting, is a widely used technique for detecting specific proteins in a sample and analyzing their expression levels or post-translational modifications. nih.govnih.govacs.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.govnih.govdntb.gov.uaplos.orgnih.gov
Treatment of cells with this compound leads to the stabilization and accumulation of HIF-α, particularly hydroxylated HIF-1α, due to the inhibition of VHL-mediated degradation. rndsystems.comprobechem.comlifesensors.comnih.govabcam.com Immunoblotting is routinely used to monitor the time- and concentration-dependent increase in HIF-1α and hydroxy-HIF-1α protein levels in various cell lines upon this compound exposure. nih.govnih.govacs.orgnih.govresearchgate.netnih.govnih.govnih.gov Studies have shown that this compound treatment results in marked intracellular stabilization of HIF-1α. acs.orgnih.gov Furthermore, immunoblotting has been used to assess the levels of VHL protein itself, revealing that VHL inhibitors like this compound can specifically upregulate VHL protein levels, which is attributed to protein stabilization rather than changes in transcript levels. nih.govresearchgate.net Immunoblotting can also be used to examine the levels of downstream HIF target proteins or markers of cellular processes influenced by this compound, such as the peroxisomal membrane protein ABCD3 in studies of pexophagy. mdpi.com
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression Profiling
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the amount of specific mRNA transcripts in a sample, providing insights into gene expression levels. nih.govresearchgate.netnih.govnih.govnih.gov
Since this compound stabilizes HIF-α, which acts as a transcription factor, its treatment is expected to induce the expression of HIF-dependent genes. rndsystems.comprobechem.comnih.gov RT-qPCR is a key method for verifying this downstream effect of this compound. Studies have used RT-qPCR to demonstrate the upregulation of various HIF target genes following this compound treatment. nih.govresearchgate.netnih.govnih.govnih.gov For example, research in fibroblasts treated with this compound showed increased mRNA levels of genes such as type I collagen-α1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1). researchgate.netnih.govnih.gov This upregulation of HIF target genes confirms that the stabilized HIF-α is transcriptionally active and elicits a functional hypoxic response within the cells. rndsystems.comprobechem.comnih.gov Global transcriptomic analyses using techniques like RNA sequencing have also compared the gene expression profiles induced by this compound to those induced by hypoxia or other HIF stabilizers, showing a significant overlap and confirming this compound's role in activating the hypoxia signaling pathway. nih.govrsc.org
Cell Viability and Proliferation Assays (e.g., CCK-8 assay)
Cell viability and proliferation assays, such as the CCK-8 assay, are fundamental tools in cellular research to assess the impact of a compound on cell health and growth. While direct studies specifically detailing the use of free this compound in these assays to determine its inherent cytotoxicity or proliferative effects were not extensively detailed in the provided search results, these assays are relevant in the broader context of research involving this compound. For instance, studies investigating delivery systems for this compound, such as VH298-loaded extracellular vesicles, have employed the CCK-8 assay to analyze cell viability in endothelial cells. Another study utilizing the CCK8 assay in the context of wound healing research assessed the viability of cells treated with different agents, indicating the general applicability of this assay in related research areas.
In Vitro Wound Healing Assays (e.g., scratch test)
In vitro wound healing assays, such as the scratch test, are used to evaluate cell migration, a crucial process in tissue repair and regeneration. Research involving this compound in the context of wound healing, particularly diabetic wound healing, has utilized methodologies that include assessing cell migration. For example, studies exploring the effects of VH298-loaded extracellular vesicles have employed the scratch wound healing assay to demonstrate cell migration ability in endothelial cells. The scratch assay has also been used in related wound healing research to evaluate the migration ability of cells treated with various factors.
Endothelial Cell Tube Formation Assays for Angiogenesis Assessment
Endothelial cell tube formation assays are a standard in vitro method to assess angiogenesis, the formation of new blood vessels, by evaluating the ability of endothelial cells to form capillary-like structures. This assay is pertinent to research involving this compound, especially in the context of exploring its potential in promoting angiogenesis, often mediated through the HIF pathway. Studies investigating the therapeutic potential of VH298-loaded extracellular vesicles in diabetic wound healing have included tube formation assays to assess the pro-angiogenic effects on human umbilical vein endothelial cells (HUVECs). The results from such assays can indicate enhanced tube formation, suggesting improved angiogenesis.
Mass Spectrometry-Based Proteomics for Global Protein Profiling
Mass spectrometry (MS)-based proteomics is a powerful technique used to identify and quantify proteins within a sample, providing insights into global protein expression changes. This compound is frequently employed in MS-based proteomics studies, particularly to investigate the consequences of VHL inhibition on protein stability and to assess the selectivity of targeted protein degradation strategies. Various MS-based proteomics approaches, including label-free quantitative (LFQ) proteomics and isobaric tagging mass spectrometry proteomics, have been used in conjunction with this compound treatment. These studies can reveal the extent and specificity of protein degradation induced by VHL-recruiting molecules, often using this compound as a tool to understand the VHL/ubiquitination pathway's role. Global proteomic analyses following treatment with compounds like VHL-recruiting degraders, with or without this compound pre-treatment, can confirm that the observed protein degradation is mediated through the E3 ligase (VHL)/ubiquitination pathway. Furthermore, using a VHL inhibitor like this compound is recommended in complementary studies to distinguish between inhibition and degradation effects when evaluating the specificity of protein degradation. Proteomics analysis can identify thousands of proteins and assess changes in their levels upon treatment with this compound or related compounds.
Genetic Manipulation in Conjunction with this compound Treatment
Research employing this compound can be complemented by genetic manipulation techniques to further elucidate the pathways and mechanisms involved.
Application of siRNA-Mediated Gene Knockdown to Elucidate Pathway Dependencies
Information regarding the specific application of siRNA-mediated gene knockdown in conjunction with this compound treatment to elucidate pathway dependencies was not found in the provided search results.
Future Research Trajectories and Academic Perspectives for Vh 298
Unraveling Novel VHL-Dependent and HIF-Independent Biological Functions
While the primary function of VHL is the regulation of HIF-α stability, emerging evidence suggests that VHL has substrates other than HIF. nih.gov The availability of specific inhibitors like VH 298 allows researchers to differentiate between HIF-dependent and HIF-independent functions of VHL. dundee.ac.uk Future investigations will likely focus on identifying and validating these novel substrates. Unbiased quantitative mass spectrometry and other proteomic approaches can be employed to compare the cellular proteome changes induced by this compound with those caused by hypoxia or broad-spectrum prolyl-hydroxylase domain (PHD) enzyme inhibitors. nih.govresearchgate.net Such studies could reveal proteins that are regulated by VHL in a manner that is independent of HIF signaling, opening new avenues to understand VHL's role as a tumor suppressor and its involvement in various cellular processes. For instance, VHL has been linked to the regulation of proteins such as Aurora A, ZHX2, NDRG3, and B-Myb, and further research is needed to clarify these connections. nih.gov
Refinement of this compound-Derived Chemical Probes for Enhanced Specificity or Modified Activities
This compound itself is the result of a structure-guided design and optimization process that improved upon first-generation VHL inhibitors. researchgate.net The journey from early compounds to this compound involved meticulous structure-activity relationship (SAR) studies to enhance potency and cell permeability. researchgate.netnih.gov Future research will continue this refinement process. The goal is to develop new chemical probes with even greater specificity, different pharmacokinetic properties, or modified activities. For example, creating derivatives of this compound with altered binding kinetics could help to probe the temporal dynamics of VHL signaling. The development of covalent VHL ligands represents another frontier, potentially offering more durable target engagement. researchgate.net Furthermore, optimizing the physicochemical properties of VHL ligands is crucial for their application in more complex biological systems and for improving their potential as therapeutic agents. researchgate.nettandfonline.com
| Compound/Probe | Dissociation Constant (Kd) | Assay Method | Key Feature |
| This compound | 80-90 nM selleckchem.comaxonmedchem.commedchemexpress.com | Isothermal Titration Calorimetry (ITC) / Competitive Fluorescence Polarization selleckchem.com | Potent, cell-permeable chemical probe for VHL medchemexpress.com |
| VH 101 | 44 nM nih.gov | Not Specified | Increased binding affinity compared to earlier inhibitors like VH032 nih.gov |
| VH 032 | ~176 nM (4-fold less than VH101) nih.gov | Not Specified | A precursor to more potent inhibitors like VH101 and VH298 nih.gov |
Development of Next-Generation VHL-Targeting Modalities Beyond Direct Inhibition
The most significant evolution beyond direct VHL inhibition has been the use of VHL ligands like this compound in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are bifunctional molecules that recruit an E3 ligase (like VHL) to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.netscientistlive.com This technology represents a paradigm shift from protein inhibition to protein elimination. scientistlive.com Future research will focus on expanding the scope of VHL-based PROTACs to target proteins previously considered "undruggable." scientistlive.com This includes optimizing the linkers connecting the VHL ligand to the target-binding moiety and exploring novel E3 ligases. nih.govresearchgate.net Beyond PROTACs, other modalities are emerging, such as molecular glues, which stabilize interactions between an E3 ligase and a target protein. scientistlive.com The development of "pro-PROTACs," which are activated by tumor-specific enzymes, is another innovative approach to minimize off-target effects. researchgate.net
Comprehensive Mapping of Cellular Signaling Networks Regulated by VHL Inhibition
Inhibition of VHL by this compound triggers a cascade of events initiated by the stabilization of HIF-α. rndsystems.com A critical area of future research is the comprehensive mapping of these downstream signaling networks. Techniques like RNA-sequencing (RNA-seq) and quantitative proteomics can provide a global view of the transcriptional and proteomic changes induced by this compound. rndsystems.comnih.gov These studies can help to create a detailed map of the HIF-dependent signaling pathways, identifying all the genes and proteins whose expression is altered. mdpi.com Comparing the cellular response to this compound with the response to other hypoxia inducers can reveal the specific contributions of VHL inhibition. rndsystems.comnih.gov For example, studies have shown that this compound treatment leads to the upregulation of HIF target genes involved in processes like glycolysis and angiogenesis. dundee.ac.ukmedchemexpress.com Recent findings also indicate that VHL inhibition by this compound can promote pexophagy (the selective autophagy of peroxisomes) by modulating HIF-1α transcriptional activity. nih.gov A systems biology approach, integrating multi-omics data, will be essential to understand the complex and interconnected network of cellular processes regulated by VHL. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of VH 298 in hypoxia-related pathways?
- Methodology : Use biochemical assays (e.g., ubiquitination assays) to confirm this compound’s inhibition of the VHL-HIF-1α interaction. Pair with structural analyses (X-ray crystallography or cryo-EM) to map binding interfaces. Validate via siRNA knockdown of VHL to assess rescue effects in hypoxia-responsive cell lines .
- Data Interpretation : Cross-reference IC50 values from independent studies to verify potency discrepancies. For example, reported IC50 ranges from 50–200 nM may reflect assay conditions (e.g., ATP concentration variations) .
Q. How does this compound modulate HIF-1α stabilization across different cell types?
- Experimental Design : Compare HIF-1α half-life in normoxia vs. hypoxia using cycloheximide chase assays in primary vs. immortalized cell lines. Include controls for off-target effects (e.g., proteasome inhibitors like MG-132) .
- Contradictions : Some studies report cell-type-dependent efficacy due to varying VHL expression levels. Address this by quantifying VHL protein levels via Western blot alongside HIF-1α stabilization .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s selectivity for HIF-1α over HIF-2α in vivo?
- Methodology : Use isoform-specific reporters (e.g., HIF-1α-luc vs. HIF-2α-luc transgenic models) to quantify selectivity. Employ transcriptomic profiling (RNA-seq) to identify off-target pathways activated by prolonged this compound exposure .
- Data Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, structural modifications to enhance HIF-1α specificity could be tested via SAR studies .
Q. How can experimental noise in this compound’s dose-response curves be minimized in high-throughput screens?
- Optimization : Implement orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional readouts) to reduce false positives. Use Z’-factor calculations to validate assay robustness .
- Statistical Tools : Apply mixed-effects models to account for plate-to-plate variability. Report 95% confidence intervals for EC50 values to enhance reproducibility .
Q. What in vivo pharmacokinetic challenges limit this compound’s translational potential, and how are they addressed?
- Methodology : Conduct ADME studies in rodent models to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for precise quantification. Compare results across species to identify metabolic stability issues .
- Advanced Solutions : Explore prodrug formulations or nanoparticle delivery systems to enhance solubility and reduce first-pass metabolism .
Methodological Frameworks
Q. How to design a study validating this compound’s hypoxia-mimicking effects without confounding variables?
- PICO Framework :
- Population : Hypoxia-sensitive cell lines (e.g., HepG2, HCT116).
- Intervention : this compound treatment at IC90 doses.
- Comparison : Cobalt chloride or DMOG as alternative hypoxia mimetics.
- Outcome : Transcript levels of HIF-1α target genes (e.g., VEGF, EPO) via qPCR .
Q. What statistical approaches are optimal for analyzing time-dependent HIF-1α stabilization by this compound?
- Tools : Use nonlinear regression (e.g., four-parameter logistic curve) for dose-response data. For time-course studies, apply repeated-measures ANOVA with post-hoc Tukey tests .
- Reporting Standards : Follow NIH guidelines for preclinical research to detail sample sizes, randomization, and blinding .
Data Reproducibility and Ethics
Q. How to address batch-to-batch variability in this compound synthesis for multicenter studies?
- Quality Control : Require NMR and HPLC purity >98% for all batches. Share raw characterization data (e.g., chromatograms) via repositories like Zenodo .
- Collaborative Protocols : Standardize synthesis protocols across labs using platforms like Protocols.io .
Q. What ethical considerations apply when using this compound in animal models of ischemia-reperfusion injury?
- Guidelines : Adhere to ARRIVE 2.0 for reporting animal studies. Justify sample sizes via power analysis and minimize suffering through humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
